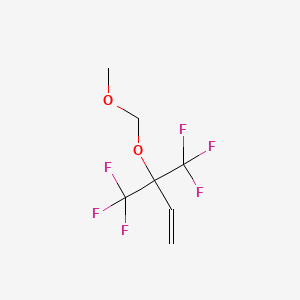
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene is a fluorinated organic compound characterized by the presence of trifluoromethyl groups and a methoxymethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxymethoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Its potential as a precursor for drug development is being explored, especially for compounds that require high metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene exerts its effects involves interactions with molecular targets through its trifluoromethyl groups. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)butane
- 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-2-ene
Uniqueness
Compared to similar compounds, 4,4,4-Trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and stability.
Eigenschaften
CAS-Nummer |
874917-55-2 |
|---|---|
Molekularformel |
C7H8F6O2 |
Molekulargewicht |
238.13 g/mol |
IUPAC-Name |
4,4,4-trifluoro-3-(methoxymethoxy)-3-(trifluoromethyl)but-1-ene |
InChI |
InChI=1S/C7H8F6O2/c1-3-5(6(8,9)10,7(11,12)13)15-4-14-2/h3H,1,4H2,2H3 |
InChI-Schlüssel |
DHGHXYFVFZDGPS-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC(C=C)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)
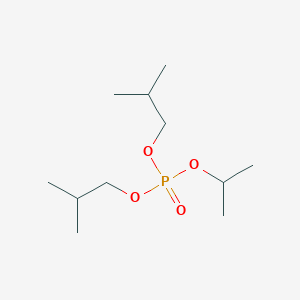
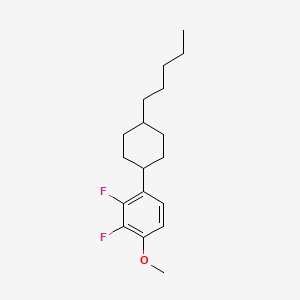
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)
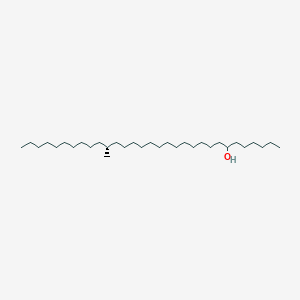
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
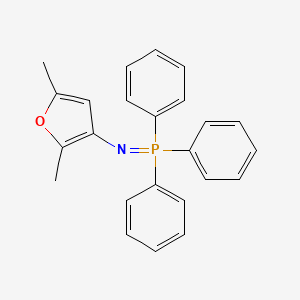
![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![8-{[(1-Ethoxyethylidene)amino]oxy}octanoic acid](/img/structure/B12592751.png)
